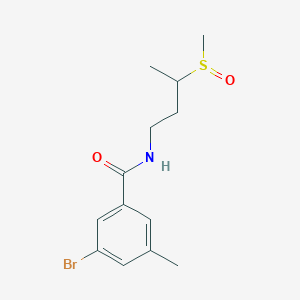
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the anthranilic acid derivatives, and it works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
作用機序
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and physiological effects:
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and lower fever. It has also been shown to inhibit platelet aggregation, which can help to prevent blood clots.
実験室実験の利点と制限
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option. It is also stable and has a long shelf life, which makes it easy to store and transport. However, there are some limitations to its use. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid can be toxic in high doses, and it may have unwanted side effects in some individuals. In addition, it may not be effective in all types of experiments, and other drugs may be more appropriate for certain applications.
将来の方向性
There are several potential future directions for research on 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in cancer patients. In addition, more research is needed to determine the mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in cancer cells, and to identify any potential side effects or interactions with other drugs. Another area of interest is the development of new formulations of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid, such as sustained-release formulations or topical creams, which may improve its efficacy and reduce side effects. Finally, more research is needed to determine the long-term safety and efficacy of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in various patient populations, including children, pregnant women, and the elderly.
合成法
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid can be synthesized through various methods, including the reaction of 4-chloro-3-nitrobenzoic acid with sodium methoxide, followed by the addition of 4-penten-2-ylsulfonamide. The resulting compound is then reduced with sodium borohydride to produce 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid.
科学的研究の応用
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions, including menstrual cramps, rheumatoid arthritis, and osteoarthritis. In addition, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
4-methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-4-5-10(3)14-19(17,18)12-8-11(13(15)16)7-6-9(12)2/h4,6-8,10,14H,1,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFOHBALBOQKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B6644296.png)
![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)

![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)



![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
